Orpanoxin

Description

Contextualization of Orpanoxin within Aromatic and Heteroaromatic Compound Research

This compound's structure, featuring a furan (B31954) ring, classifies it as a heteroaromatic compound, while the presence of a chlorophenyl group further highlights its aromatic nature wikipedia.orgwikipedia.org. This dual characteristic is significant as many biologically active compounds, including numerous pharmaceuticals, possess similar structural motifs that contribute to their interactions with biological targets. Its classification as a 3-arylpropanoic acid aligns it with a family of compounds known for their anti-inflammatory properties, primarily through the inhibition of prostaglandin (B15479496) synthesis wikipedia.org.

Overview of Early Research Trajectories on this compound

Early research into this compound focused on its potential as an NSAID and analgesic agent fishersci.bemims.com. Investigations revealed that this compound acts as a prostaglandin synthetase inhibitor, a common mechanism for reducing inflammation and pain fishersci.beguidetopharmacology.org.

A notable aspect of early studies involved evaluating its anti-inflammatory activity in rodent models, particularly in the rat paw carrageenan-induced edema assay. In these studies, this compound demonstrated anti-inflammatory effects, although its potency varied when compared to other established NSAIDs. For instance, this compound exhibited an oral ED50 of 35.6 mg/kg in the rat paw carrageenan-induced edema assay, positioning it with moderate potency relative to more potent compounds like piroxicam (B610120) (ED50 0.55 mg/kg) but more potent than others such as benoxaprofen (B1668000) or tolmetin (B1215870) sodium cenmed.com.

Table 2: Comparative Oral Anti-inflammatory Activity (ED50) in Rat Paw Carrageenan-Induced Edema Assay

| Compound | Oral ED50 (mg/kg) | PubChem CID | Source |

| Piroxicam | 0.55 | 54676228 | cenmed.comwikipedia.org |

| This compound | 35.6 | 43382 | cenmed.com |

| Diflunisal (B1670566) | 59.6 | 3059 | cenmed.comfishersci.fi |

| Benoxaprofen | >300 | 39941 | wikipedia.orgcenmed.com |

| Tolmetin sodium | >300 | 23665411 | cenmed.comnih.gov |

| Sulindac (B1681787) | >300 | 1548887 | mims.comcenmed.com |

| Zomepirac sodium | Inactive | 23663418 | cenmed.comwikidoc.org |

Current Research Landscape and Unaddressed Questions Regarding this compound

Information regarding the current development and continuous study of this compound appears to be limited wikipedia.orgfishersci.be. This lack of sustained research leaves several critical questions unaddressed, particularly concerning the observed gastric toxicity profile. A deeper understanding of why this compound, despite being a prostaglandin synthetase inhibitor, exhibited adverse gastric effects compared to a structurally similar compound like F-1067 remains a key unanswered question. This could involve subtle differences in their interaction with specific COX isoforms (e.g., COX-1 vs. COX-2) or their influence on other protective mechanisms within the gastric mucosa.

Future research could explore these aspects by investigating:

Detailed structure-activity relationships (SAR) to identify the specific structural features of this compound that contribute to its gastric toxicity, potentially leading to the design of safer derivatives.

A comprehensive analysis of its interaction with various prostaglandin synthases and other enzymes involved in lipid mediator pathways to fully elucidate its pharmacological profile.

The potential for alternative therapeutic applications beyond its traditional NSAID role, given its unique chemical structure.

Significance of Multidisciplinary Approaches in this compound Investigation

A comprehensive understanding of this compound, and indeed any complex chemical entity with biological activity, necessitates a multidisciplinary approach. Integrating insights from various scientific fields is crucial to address the lingering questions and unlock its full potential.

Advanced Chemical Synthesis: Developing novel derivatives of this compound could enable precise modifications to its structure, allowing for systematic SAR studies aimed at enhancing efficacy and, more importantly, improving safety profiles, particularly gastric tolerability.

In-depth Pharmacological Assays: Beyond general anti-inflammatory and analgesic assessments, detailed mechanistic studies using specific cellular and enzymatic assays are needed to pinpoint this compound's exact molecular targets and its differential effects on various prostaglandin pathways.

Toxicological Studies: Thorough toxicological investigations, including in vitro and in vivo models, are essential to understand the mechanisms underlying its gastric side effects and to identify potential biomarkers for predicting adverse reactions.

Computational Chemistry: Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into this compound's interactions with biological macromolecules. These computational tools can predict binding affinities, elucidate potential off-target effects, and guide the design of new compounds with improved properties, thereby accelerating the discovery process.

By combining these multidisciplinary efforts, researchers can gain a holistic understanding of this compound's chemical and biological behavior, potentially paving the way for the development of safer and more effective therapeutic agents based on its unique structural scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

60653-25-0 |

|---|---|

Molecular Formula |

C13H11ClO4 |

Molecular Weight |

266.67 g/mol |

IUPAC Name |

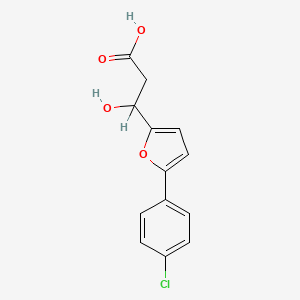

3-[5-(4-chlorophenyl)furan-2-yl]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C13H11ClO4/c14-9-3-1-8(2-4-9)11-5-6-12(18-11)10(15)7-13(16)17/h1-6,10,15H,7H2,(H,16,17) |

InChI Key |

YLJRTDTWWRXOFG-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)O)O)Cl |

Synonyms |

5-(4-chlorophenyl)-beta-hydroxy-2-furanpropanoic acid F-776 orpanoxin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Orpanoxin

Advanced Synthetic Strategies for Orpanoxin Core Structure Elaboration

Advanced synthetic strategies for elaborating the this compound core structure focus on efficient and selective methods for building the furan (B31954) ring and attaching the propanoic acid side chain. The synthesis often commences with the formation of the furan ring, a crucial step that can be achieved through various established methodologies. evitachem.com The subsequent attachment of the 3-hydroxypropanoic acid moiety to the furan core is critical.

While specific details on metal-catalyzed cross-coupling reactions directly applied to this compound's furan synthesis are not extensively detailed in general literature, such reactions are broadly recognized as powerful tools for constructing substituted furan and thiophene (B33073) derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Negishi couplings, are widely employed for forming carbon-carbon bonds to furan rings, allowing for the introduction of aryl, alkenyl, and alkynyl substituents. These methods offer high regioselectivity and functional group tolerance, making them suitable for elaborating complex furan structures similar to the one found in this compound.

Regioselective functionalization is paramount in synthesizing compounds like this compound, ensuring that substituents are introduced at desired positions on the furan ring and the propanoic acid chain. For furan derivatives, regiocontrol is often achieved by exploiting the differential reactivity of positions on the furan ring or by employing protecting groups and directed metallation strategies. The synthesis of this compound, specifically involving the attachment of a 4-chlorophenyl group at one position of the furan and the 3-hydroxypropanoic acid at another, necessitates precise regiochemical control to achieve the correct isomer.

Metal-Catalyzed Cross-Coupling Reactions in Furan/Thiophene Derivative Synthesis

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives explores modifications to the core structure to potentially alter pharmacological properties or improve synthetic accessibility. These analogues often retain the furan ring and the propanoic acid moiety but vary in the nature and position of substituents on the phenyl ring or the furan.

This compound itself is a 3-arylpropanoic acid, a class of compounds known for their anti-inflammatory activity, often acting as cyclooxygenase (COX) inhibitors. mdpi.com The design principles for arylalkanoic acid prodrug analogues typically aim to improve pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, or to reduce side effects. This often involves masking the carboxylic acid group or introducing metabolically labile functionalities. For example, prodrugs of arylalkanoic acids might involve esterification of the carboxylic acid, which can be hydrolyzed in vivo to release the active drug. The presence of an acetic or 2-propionic moiety is often crucial for the activity of these compounds on COX. mdpi.com Examples of related 2-arylbutanoic and 3-arylpropanoic COX inhibitors include Butibufen and Oxaprozin, alongside this compound. mdpi.com

This compound possesses a chiral center at the 3-hydroxy position of the propanoic acid chain. Stereoselective synthesis of chiral analogues is critical because different enantiomers of a chiral drug can exhibit distinct pharmacological activities, potencies, and safety profiles. Strategies for achieving stereoselectivity in such syntheses include:

Chiral Auxiliaries: Attaching a chiral auxiliary to a prochiral precursor, performing a diastereoselective reaction, and then cleaving the auxiliary.

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., chiral ligands with transition metals) to induce enantioselectivity in reactions like hydrogenation, aldol (B89426) reactions, or additions to carbonyls. Given the hydroxyl group, asymmetric reduction of a ketone precursor or asymmetric aldol reactions could be relevant.

Chiral Pool Synthesis: Starting from readily available enantiopure natural products or synthetic chiral building blocks.

For this compound, the stereoselective introduction of the hydroxyl group at the α-position relative to the carboxylic acid would be a key challenge in synthesizing enantiomerically pure analogues.

Molecular and Cellular Mechanisms of Orpanoxin Action

Interaction Profiles with Key Biochemical Targets

The interaction of a compound with key biochemical targets, such as enzymes, is fundamental to its pharmacological activity. These interactions can lead to inhibition, activation, or modulation of the target's function.

Prostaglandin (B15479496) Synthesis ModulationProstaglandins (PGs) are lipid signaling molecules derived from arachidonic acid, and their synthesis is initiated by COX enzymesnih.gov. PGs are involved in a wide array of physiological processes, including inflammation, pain, fever, and regulation of blood flownih.govmdpi.commdpi.comnih.gov. Modulation of prostaglandin synthesis, either through inhibition or enhancement, can significantly impact these biological functions. While Orpanoxin has been mentioned in contexts related to prostaglandin synthesis inhibitionepo.org, specific data detailing its direct modulatory effects on prostaglandin synthesis, including quantitative measures such as IC50 values or specific pathways of modulation, are not publicly availableebi.ac.uk.

Engagement with Cellular Signaling Pathways

Cellular signaling pathways are intricate networks that govern cellular responses to external and internal stimuli. Compounds can exert their biological effects by engaging with specific components of these pathways.

IL-17 Signaling Pathway InterplayThe Interleukin-17 (IL-17) signaling pathway plays crucial roles in both acute and chronic inflammatory responses, host defense against extracellular pathogens, and the pathogenesis of autoimmune diseasesfrontiersin.orgcreative-diagnostics.comgenome.jp. IL-17 binds to its receptor, activating downstream pathways that include NF-κB, MAPKs, and C/EBPs, leading to the expression of pro-inflammatory cytokines, chemokines, and matrix metalloproteinasesfrontiersin.orggenome.jpfrontiersin.orgnih.gov. The interplay between a compound and the IL-17 signaling pathway could indicate its potential in modulating inflammatory and autoimmune conditions. However, specific data or detailed research findings describing this compound's direct interplay with the IL-17 signaling pathway are not identified in the current scientific literatureebi.ac.uk.

Data Tables

Due to the absence of specific detailed research findings regarding this compound's interactions with the aforementioned biochemical targets and cellular signaling pathways, it is not possible to generate data tables containing quantitative measures such as IC50 values, binding affinities, or specific modulation percentages for this compound.

Compound Names and PubChem CIDs

TNF Signaling Pathway Interactions

The Tumor Necrosis Factor (TNF) signaling pathway is a crucial regulator of cellular processes, including inflammation, immunity, cell proliferation, differentiation, and apoptosis. TNF, primarily TNF-alpha, binds to its receptors (TNFR1 and TNFR2) to initiate complex intracellular cascades involving adaptor proteins like TRADD and TRAF2, leading to the activation of transcription factors such as NF-κB and MAPK cascades. genome.jpthermofisher.comnih.govsinobiological.com While this compound has been mentioned in contexts related to compositions that may involve the upregulation of TNF-alpha googleapis.com, detailed research findings specifically elucidating this compound's direct and mechanistic interactions with the TNF signaling pathway are not extensively documented in current scientific literature.

VEGF Signaling Pathway Aspects

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is fundamental to angiogenesis and vasculogenesis, playing significant roles in both physiological and pathological conditions, including cancer and inflammation. nih.govslideshare.net VEGF ligands, such as VEGF-A, bind to and activate VEGF receptors (VEGFRs), predominantly VEGFR-1 and VEGFR-2, triggering downstream signaling pathways like the PLCγ-PKC-MAPK pathway, which are critical for endothelial cell proliferation, survival, and migration. nih.gov this compound has been referenced in patent literature in association with the VEGF type 2 receptor and anti-inflammatory signaling molecules justia.comgoogleapis.com. However, specific detailed research findings describing this compound's direct modulation or precise mechanistic aspects within the VEGF signaling pathway remain limited in publicly accessible scientific databases.

C-type Lectin Receptor Signaling Pathway Modulation

C-type lectin receptors (CLRs) are a superfamily of proteins that function as pattern-recognition receptors (PRRs) on myeloid cells, including dendritic cells, macrophages, and neutrophils. genome.jpnih.gov Upon ligand binding, CLRs stimulate intracellular signaling cascades that induce the production of inflammatory cytokines and chemokines, thereby orchestrating innate and adaptive immune responses. genome.jpnih.govnih.gov CLRs can induce signaling pathways through immunoreceptor tyrosine-based activation motif (ITAM)-containing adaptor molecules or modulate the activation of other pathways. nih.govnih.gov While the C-type lectin receptor signaling pathway is well-characterized genome.jpnih.govnih.govebi.ac.uk, specific detailed research findings on this compound's direct modulation or interaction with this pathway were not identified in the conducted searches.

Retrograde Endocannabinoid Signaling Relevance

The retrograde endocannabinoid signaling system is a widespread neuromodulatory pathway in the central nervous system, involving endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) released from postsynaptic neurons. These endocannabinoids then act on presynaptic cannabinoid receptors (CB1Rs) to suppress neurotransmitter release, playing roles in synaptic plasticity, stress response, emotion, and cognition. mdpi.comgenome.jpfrontiersin.org This system is involved in various physiological and pathological conditions. genome.jpfrontiersin.org While the general mechanisms and relevance of retrograde endocannabinoid signaling are understood mdpi.comgenome.jpfrontiersin.orgnih.gov, specific detailed research findings regarding this compound's direct involvement or modulation of this pathway were not found in the scientific literature reviewed.

Gene Expression Modulation by this compound and Related Nonsteroidal Anti-inflammatory Compounds

Gene expression modulation refers to the regulation of the processes by which genetic information is used to synthesize functional gene products, such as RNA or proteins. This regulation can occur at various levels, including transcriptional and post-transcriptional, and is a key mechanism for cells to adapt to internal and external stimuli. bio-rad.comhorizondiscovery.comsigmaaldrich.comnih.govnih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs), a class of compounds that includes this compound, have been shown to influence gene expression, particularly concerning nuclear receptors involved in metabolic and inflammatory processes. iosrjournals.org

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor and transcription factor that plays a significant role in regulating lipid metabolism, energy homeostasis, and inflammatory responses. wikipedia.orgnih.gov PPARα, along with other PPAR subtypes, forms heterodimers with retinoid X receptors (RXRs) to regulate the transcription of numerous target genes involved in fatty acid transport, binding, and oxidation. wikipedia.orgnih.gov Research indicates that nonsteroidal anti-inflammatory drugs (NSAIDs) can significantly increase the gene expression of PPARα. In a rat model of chronic inflammation, treatment with NSAIDs led to a notable upregulation of PPARα gene expression compared to untreated groups. iosrjournals.org This upregulation is often observed in conjunction with the inhibition of cyclooxygenase-2 (COX-2), suggesting a multifaceted mechanism by which NSAIDs exert their anti-inflammatory effects. iosrjournals.org

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is another ligand-activated nuclear receptor crucial for regulating glucose and lipid metabolism, adipocyte differentiation, and immune responses. frontiersin.orgdovepress.comwikipedia.org PPARγ exists in different isoforms, including PPARγ1, which are involved in various cellular processes. frontiersin.orgwikipedia.org Similar to PPARα, PPARγ activation by certain compounds can inhibit inflammatory response genes and decrease the production of inflammatory mediators. iosrjournals.orgfrontiersin.org Studies have demonstrated that nonsteroidal anti-inflammatory drugs (NSAIDs) significantly increase the gene expression of PPARγ1 in models of chronic inflammation. iosrjournals.org This upregulation contributes to the anti-inflammatory and potentially anti-tumorigenic effects associated with these compounds. iosrjournals.org

Preclinical Investigative Methodologies for Orpanoxin Research

In Vivo Model Systems for Mechanistic Elucidation (Strictly excluding dosage/safety/clinical outcomes)

Rodent Models for Anti-inflammatory Research

Carrageenin-Induced Edema Assays

The carrageenin-induced paw edema assay in rats is a widely recognized and frequently employed model for screening and evaluating anti-inflammatory drugs. wikidoc.orgmims.comumh.essemanticscholar.org This model induces an acute inflammatory response characterized by swelling, which typically reaches its maximum between 3 to 5 hours post-injection and subsides within 24 hours. semanticscholar.org

Orpanoxin has been evaluated for its oral activity in the rat paw carrageenin-induced edema assay, demonstrating anti-inflammatory activity comparable to several reference nonsteroidal anti-inflammatory drugs (NSAIDs). scribd.comfishersci.fiuni.lu In comparative studies, this compound was ranked among other NSAIDs based on their oral ED50 values in rats. For instance, piroxicam (B610120) exhibited an ED50 of 0.55 mg/kg, while this compound had an ED50 of 35.6 mg/kg. Other compounds like diflunisal (B1670566) showed an ED50 of 59.6 mg/kg, and benoxaprofen (B1668000), tolmetin (B1215870) sodium, and sulindac (B1681787) had ED50 values greater than 300 mg/kg. scribd.comuni.lu Only the three most potent compounds, including this compound, produced greater than 60% inhibition of edema in this model. scribd.comuni.lufishersci.be Inhibition was generally more pronounced at 4 hours compared to 6 hours post-carrageenin administration for all tested compounds. scribd.comuni.lu

Beyond oral administration, this compound's topical activity was also assessed. In the guinea-pig ultraviolet (UV)-induced erythema model, application of 1%, 5%, and 10% (w/v) this compound creams significantly inhibited erythema at 2, 3, and 4 hours post-irradiation. scribd.comuni.lu When compared as 1% creams, this compound inhibited total erythema scores by 70%, while mefenamic acid and indomethacin (B1671933) showed inhibitions of 92% and 74%, respectively. scribd.comuni.lu Topical activity of this compound was also observed in the mouse ear croton oil-induced edema test when formulated in diethyl ether or 10% urea (B33335) cream. scribd.comuni.lu

Table 1: Comparative Oral ED50 Values of this compound and Reference NSAIDs in Rat Paw Carrageenin-Induced Edema Assay

| Compound | Oral ED50 (mg/kg) | Inhibition (>60%) |

| Piroxicam | 0.55 | Yes |

| This compound | 35.6 | Yes |

| Diflunisal | 59.6 | Yes |

| Benoxaprofen | >300 | No |

| Tolmetin Sodium | >300 | No |

| Sulindac | >300 | No |

| Zomepirac Sodium | Inactive | No |

| scribd.comuni.lu |

Table 2: Comparative Topical Inhibition of Erythema by this compound and Reference NSAIDs in Guinea-Pig UV-Induced Erythema Model (1% Cream)

| Compound | Total Erythema Inhibition (%) |

| This compound | 70 |

| Mefenamic Acid | 92 |

| Indomethacin | 74 |

| scribd.comuni.lu |

Arachidonic Acid-Induced Edema Models

Arachidonic acid-induced edema models are valuable for studying anti-inflammatory agents, particularly those with mechanisms of action that may differ from or complement cyclooxygenase inhibitors, as they involve lipoxygenase products and mast cell mediators in the edematous response. fishersci.fifishersci.befishersci.ca Topical application of arachidonic acid leads to its rapid conversion into cyclooxygenase and lipoxygenase products, and the reduction of edema by pharmacological agents in this model correlates with the reduction in the formation of these products. fishersci.ca While the model is well-characterized for evaluating anti-inflammatory activity, specific detailed research findings on this compound's performance in arachidonic acid-induced edema models were not explicitly available in the provided search results.

Studies on Immune Response Modulation in Animal Models

Animal models are critical for investigating immune responses and human infectious diseases, offering unique opportunities to study host-pathogen interactions and the mechanisms of inflammation. wikipedia.orgnih.gov However, specific research findings detailing this compound's direct involvement in studies on immune response modulation in animal models were not found in the provided information. Preclinical studies in this area typically explore how compounds might affect various aspects of the immune system, such as cellular functions, cytokine production, or the development of specific immune cell populations.

Comparative Preclinical Pharmacological Investigations of this compound vs. Reference Compounds

Comparative preclinical pharmacological investigations are crucial for positioning a novel compound within the existing therapeutic landscape. As detailed in the carrageenin-induced edema assays, this compound has been directly compared to a range of established NSAIDs. These comparisons highlight this compound's relative potency and effectiveness in reducing inflammation in acute models. The oral ED50 values presented in Table 1 demonstrate that while this compound is less potent than piroxicam, it is more potent than diflunisal and significantly more effective than benoxaprofen, tolmetin sodium, and sulindac in the rat paw carrageenin-induced edema model. scribd.comuni.lu Furthermore, the topical comparisons in Table 2 illustrate this compound's efficacy in reducing erythema, showing comparable activity to indomethacin and mefenamic acid. scribd.comuni.lu These investigations provide a foundational understanding of this compound's anti-inflammatory profile relative to widely used reference compounds.

Ex Vivo Analysis of Tissue Samples from Preclinical Models

Ex vivo analysis of tissue samples from preclinical models plays a vital role in understanding drug effects at a cellular and tissue level, complementing in vivo observations. This approach allows for detailed examination of drug distribution, target engagement, and biochemical changes within specific tissues. While this compound has been mentioned in the context of compounds that could be utilized in ex vivo testing systems, specific detailed research findings or data tables derived from ex vivo analysis of tissue samples obtained from preclinical models treated with this compound were not explicitly available in the provided search results. mims.com Such analyses typically involve techniques like histology, immunohistochemistry, or biochemical assays to quantify mediators of inflammation or assess tissue integrity following treatment.

Structure Activity Relationship Sar Studies of Orpanoxin and Analogues

Identification of Pharmacophoric Elements in Orpanoxin Structure

This compound's structure, as a 3-arylpropanoic acid, contains several key elements that are likely to constitute its pharmacophore, the ensemble of steric and electronic features necessary for optimal interaction with a specific biological target. nih.gov Based on its classification and known activity as a cyclooxygenase (COX) inhibitor, the following elements are considered essential:

Carboxylic Acid Moiety: The propanoic acid group (-CH₂CH₂COOH) is a critical feature, as the presence of an acetic or 2-propionic moiety in the structure is often mandatory for the activity of compounds in this class that interact with COX. [Previous search result 8, 22] This acidic group is typically involved in ionic interactions or hydrogen bonding within the enzyme's active site.

Aromatic System (4-chlorophenyl group): The 4-chlorophenyl substituent attached to the furan (B31954) ring provides an additional aromatic system. Aromatic rings are frequently involved in π-π stacking interactions or hydrophobic contacts with amino acid residues in the target binding pocket.

Hydroxyl Group: The hydroxyl group (-OH) at the 3-position of the propanoic acid chain introduces a potential hydrogen bond donor/acceptor site, which can be crucial for specific interactions with the biological target.

These features collectively contribute to this compound's ability to bind to and inhibit its biological targets, such as COX enzymes, thereby eliciting its anti-inflammatory action.

Impact of Aromatic and Alkyl Side Chain Moieties on Biological Activity

The aromatic and alkyl side chain moieties of this compound and its analogues play significant roles in modulating their biological activity, primarily by influencing lipophilicity, steric fit, and electronic interactions within the binding site.

Impact of Aromatic Moieties: Modifications to the aromatic ring systems (the 4-chlorophenyl group and the furan ring) can significantly alter the biological activity. For example, the electronic effects of substituents on aromatic moieties can influence binding affinities. Electron-donating substituents may increase binding energies, while electron-withdrawing substituents might decrease them. [Previous search result 2] Halogenation, such as the chlorine atom in this compound, is a common modification that can impact the electronic distribution and lipophilicity of the aromatic system, affecting its interaction with the target. [Previous search result 20, 28]

Impact of Alkyl Side Chain Moieties: The propanoic acid alkyl chain in this compound is crucial. General SAR principles for alkyl chains suggest that extending an alkyl chain can initially increase activity by filling a binding pocket and enhancing hydrophobic interactions. However, beyond an optimal length, further extension can lead to a decrease in activity as the molecule may no longer fit effectively into the binding pocket. [Previous search result 3] This "optimal length" phenomenon is often observed in biochemical and cell-based assays and is related to both target binding and the compound's ability to cross cell membranes (lipophilicity). [Previous search result 3]

Influence of Substituent Modifications on Target Interaction Specificity

The introduction or modification of substituents on the core structure of this compound can profoundly influence its interaction specificity with biological targets. Substituent effects, including electronic, steric, and hydrophobic contributions, dictate how strongly and selectively a compound binds to its intended target versus off-targets.

Electronic Effects: As noted, electron-donating or electron-withdrawing groups on aromatic rings can alter the electron density, affecting interactions such as hydrogen bonding and π-π stacking with the target. [Previous search result 2]

Steric Effects: The size and shape of substituents can influence the fit of the molecule into the active site of an enzyme or receptor. Bulky groups might introduce steric hindrance, reducing binding affinity, while smaller groups might allow for a more favorable fit.

The concept of "binding selectivity" is critical, where modifications aim to enhance affinity for the desired target while minimizing interactions with other biomolecules, thereby reducing potential side effects. [Previous search result 23, 25] While specific experimental data on this compound's substituent modifications and their impact on target interaction specificity are not detailed in the provided results, these general principles are universally applied in drug design for compounds like this compound to optimize their pharmacological profile.

Stereochemical Considerations in this compound-Type Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of drug compounds. This compound possesses a chiral center at the 3-position of its propanoic acid chain (the carbon atom bonded to the hydroxyl group, the furan ring, and the two carbons of the propanoic acid chain). This means this compound can exist as enantiomers, which are non-superimposable mirror images of each other. [2, Previous search result 25, 30, 31]

The significance of stereoisomerism in drug action is widely recognized:

Differential Biological Activity: Enantiomers of a chiral drug often exhibit significantly different biological activities, pharmacokinetic profiles, and safety margins. One enantiomer (eutomer) may be highly active and selective, while the other (distomer) may be less active, inactive, or even produce undesirable or toxic effects. [Previous search result 1, 14, 15, 24, 31, 32]

Target Interaction: The shape of a drug molecule directly affects its interaction with biological molecules such as enzymes and receptors. [Previous search result 20] Due to their distinct three-dimensional arrangements, enantiomers can interact differently with chiral biological targets, leading to variations in binding affinity and downstream biological responses. [Previous search result 14, 24]

While this compound is listed among compounds that can exist as enantiomers or diastereomers [Previous search result 6], specific studies directly comparing the biological activity of its individual enantiomers were not found in the provided search results. However, given its chiral nature, it is highly probable that its stereoisomers would exhibit different pharmacological profiles, underscoring the importance of stereochemical control in its synthesis and development.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of compounds and their biological activity. [Previous search result 13, 16, 26, 27, 35] These models enable the prediction of the activity of new, untested compounds based on their molecular descriptors, thereby accelerating drug discovery and optimization. [Previous search result 13, 16]

For this compound derivatives, QSAR studies have been applied, particularly within the class of propionic acid derivatives known for their anti-inflammatory activity. One such study reported a high correlation coefficient (r²) of 0.92895292 for a QSAR model predicting the anti-inflammatory activity of propionic acid derivatives. [Previous search result 18] This indicates that approximately 92.9% of the variability in the response variable (anti-inflammatory activity) can be explained by the model's descriptors.

Commonly Used Descriptors in QSAR for this compound Derivatives: QSAR models utilize various molecular descriptors, which are numerical values representing different aspects of a molecule's structure and properties. For propionic acid derivatives, including this compound, relevant descriptors often include:

Physicochemical Descriptors:

Log P (Partition Coefficient): Represents lipophilicity, influencing membrane permeability and distribution within biological systems. This compound has a predicted XlogP of 2.0 and a CX LogP of 2.21. uni.luebi.ac.uk

Molar Refractivity (MR): A measure of molecular volume and polarizability, indicating steric bulk and electronic interactions. [Previous search result 18]

Steric Descriptors:

Steric Energy (Es): Relates to the energy associated with the spatial arrangement of atoms. [Previous search result 18]

Van der Waals (VDW) Bonds: Reflects the size and shape of the molecule. [Previous search result 18]

Electronic Descriptors:

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the electron-donating ability of the molecule. [Previous search result 18]

QSAR Model Validation: The reliability of QSAR models is assessed through rigorous validation, including internal (e.g., cross-validation, Q²) and external (e.g., predictive R² or R²pred) validation metrics. [Previous search result 13, 15, 16, 21, 26, 27] The high r² value mentioned for propionic acid derivatives suggests a robust model capable of predicting the anti-inflammatory activity of this compound and its analogues. [Previous search result 18]

Table 1: Key Molecular Descriptors and QSAR Model Performance for Propionic Acid Derivatives (including this compound)

| Descriptor Type | Specific Descriptor | Role in Biological Activity | QSAR Model Performance (r²) |

| Physicochemical | Log P | Lipophilicity, membrane permeability | 0.92895292 (for anti-inflammatory activity) [Previous search result 18] |

| Steric | Molar Refractivity (MR) | Molecular volume, polarizability | |

| Steric | Steric Energy (Es) | Spatial arrangement, binding fit | |

| Steric | Van der Waals (VDW) Bonds | Molecular size and shape | |

| Electronic | Dipole Moment | Molecular polarity | |

| Electronic | HOMO | Electron-donating ability |

Note: The r² value is specifically cited for a QSAR model on propionic acid derivatives, a class to which this compound belongs. Specific r² values for individual descriptors for this compound were not found.

QSAR modeling provides a valuable framework for understanding the structural requirements for this compound's activity and for guiding the design of new, more effective anti-inflammatory agents.

Computational Approaches in Orpanoxin Research

Molecular Docking and Simulation Studies of Orpanoxin-Target Interactions

Molecular docking is a computational technique employed to predict the preferred orientation and binding affinity between a ligand, such as this compound, and a target protein numberanalytics.comopenaccessjournals.com. This method is crucial for understanding how a compound fits into a protein's binding site, considering factors like molecular geometry, electrostatic interactions, hydrogen bonding, and van der Waals forces .

Ligand-Enzyme Binding Conformations (e.g., COX, CYP1A2)

This compound, a 3-arylpropanoic acid, has been identified as an agent capable of interacting with cyclooxygenase (COX) enzymes without requiring prior metabolic transformation mdpi.comsemanticscholar.orgresearchgate.net. Computational studies, including molecular docking, have been utilized to investigate the interaction of this compound and similar arylalkanoic acid prodrugs with key metabolic enzymes such as Cytochrome P450 1A2 (CYP1A2) mdpi.comsemanticscholar.orgnih.gov.

Docking experiments with the human CYP1A2 (PDB code 2HI4) crystal structure have shown that this compound and related compounds can interact with the enzyme's active site mdpi.comsemanticscholar.org. Specifically, the alkanoic portion of these molecules tends to enter the heme proximal region, which is delimited by amino acid residues Ala317 and Thr321. Concurrently, the aromatic portion of the molecule projects towards the cavity opposite the heme, facilitating hydrophobic interactions with Phe226 mdpi.comsemanticscholar.org. This unique mode of interaction suggests that a productive metabolic transformation by CYP1A2 is feasible for these compounds, including this compound, similar to the known substrate Nabumetone nih.gov. For COX enzymes, docking experiments on crystallographic structures, such as COX-2, have been performed for analogues, confirming their selective inhibitory activity mdpi.comsemanticscholar.org.

Energetic Analysis of Binding Affinity

The effectiveness of a ligand-enzyme interaction is often quantified by its binding affinity, which can be computationally assessed through energetic analysis. Favorable binding energy values have been reported for this compound and its related compounds when docked with CYP1A2 mdpi.comsemanticscholar.orgresearchgate.net. For a group of 4-oxobutanoic acids, which are structurally related prodrugs, the binding energy values with CYP1A2 ranged from -8.4 to -13.2 kcal/mol semanticscholar.org. Certain compounds within this group demonstrated enhanced binding energies, attributed to additional hydrogen bonding interactions with the Thr321 residue of CYP1A2 semanticscholar.org.

The binding energy (ΔGbind) is a critical metric in molecular docking, where a more negative value typically indicates a stronger binding interaction nih.govbiorxiv.org. This analysis helps in understanding the stability of the ligand-protein complex.

Table 1: Representative Binding Energies of Related Compounds with CYP1A2

| Compound Class (Example) | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 4-oxobutanoic acids | CYP1A2 | -8.4 to -13.2 | Phe226, Ala317, Thr321 | semanticscholar.org |

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations are advanced computational techniques that extend beyond static docking studies by simulating the dynamic behavior of molecular systems over time openaccessjournals.comnih.gov. While specific MD simulation studies focusing solely on the conformational analysis of this compound were not found in the search results, MD simulations are generally crucial for understanding the flexibility of molecules and their interactions with binding sites in a more realistic, time-dependent manner openaccessjournals.com. For compounds like this compound, MD simulations can provide insights into their conformational stability, how they adapt to the enzyme's active site, and the dynamics of their ligand-receptor binding interactions nih.govnih.goveyesopen.com. This dynamic perspective is vital for a comprehensive understanding of drug-target interactions and can complement static molecular docking results .

In Silico Screening and Virtual Library Design for Novel this compound Analogues

In silico screening is a powerful computational method used to identify potential ligands by filtering large virtual compound libraries numberanalytics.comnih.gov. This approach significantly reduces the number of candidates that need to be experimentally tested, thereby accelerating the drug discovery process numberanalytics.comnih.govnih.gov. This compound has been referenced in the context of "in silico combinatorial chemistry" and "screening of libraries," highlighting the application of computational methods in exploring its chemical space google.com.

The design of virtual libraries involves creating large collections of chemical structures that can be computationally screened for desired properties or binding affinities eyesopen.comnih.govspirochem.comschrodinger.com. For this compound, this could involve designing novel analogues by exploring modifications to its chemical structure while maintaining or improving its interaction with target enzymes like COX or CYP1A2. Computational tools, including quantitative structure-activity relationship (QSAR) models and molecular docking, are instrumental in guiding the rational design of such new analogues mdpi.comsemanticscholar.org. Recent advancements enable the generation of building blocks de novo for combinatorial library design, optimizing for biological activity, drug-likeness, and diversity rsc.org.

Predictive Modeling of Metabolic Pathways via Computational Chemistry

Predictive modeling of metabolic pathways using computational chemistry is an essential aspect of drug development, allowing researchers to anticipate how a compound will be metabolized within the body nih.govnih.gov. In silico models are widely used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for assessing the pharmacokinetics of drug candidates nih.govnih.govresearchgate.net.

For this compound, computational studies have focused on its potential metabolic transformation, particularly by CYP1A2 mdpi.comsemanticscholar.orgnih.gov. Molecular docking experiments have confirmed that this compound and its related prodrugs can interact with the CYP1A2 active site in a manner that supports their character as substrates for this enzyme mdpi.comsemanticscholar.orgnih.gov. This predictive modeling helps in identifying the specific enzyme isoforms likely to metabolize a compound, understanding the concentration dependence of metabolism, and even predicting expected metabolites nih.gov. Machine learning techniques are increasingly being employed to model relationships between chemical structure and metabolic fate, further enhancing the accuracy and efficiency of these predictions nih.gov. The computational analysis of the human genome has also contributed to mapping metabolic pathways, identifying enzymes, and predicting their roles in biotransformation nih.gov.

Application of Machine Learning and AI in this compound Discovery and Optimization

Predictive Modeling : ML models can learn the relationship between chemical structures and biological activities, such as enzyme inhibition or binding affinity (Quantitative Structure-Activity Relationship - QSAR) mdpi.comyoutube.com. This can be used to predict the activity of new this compound analogues without synthesizing them.

Generative Design : AI-powered generative models can design novel molecular structures with desired properties, potentially leading to the discovery of new this compound analogues with improved efficacy or selectivity rsc.orgroche.com.

ADME/Tox Prediction : AI/ML models are being developed to predict physicochemical and ADME properties, which can guide the generation of new chemical structures and optimize the pharmacokinetic profile of compounds like this compound pharmacelera.comnih.gov.

Virtual Screening Optimization : AI can refine virtual screening processes, making them more efficient and accurate in identifying promising compounds from vast chemical libraries mdpi.commednexus.org.

The increasing availability of large datasets and advancements in computational power are driving the widespread adoption of AI and ML in computational chemistry, making simulations faster and more accurate for drug design and optimization rsc.org.

Future Directions and Emerging Research Avenues for Orpanoxin

Exploration of Novel Molecular Targets for Orpanoxin and its Derivatives

While this compound is recognized for its interaction with cyclooxygenase (COX) enzymes, a critical area for future research involves the comprehensive exploration of novel molecular targets beyond or with enhanced selectivity to COX mdpi.comnih.gov. The structural flexibility suggested by its aromatic and alkanoic moieties implies potential for modification to achieve broader or more specific pharmacological profiles nih.gov. Investigating how structural alterations influence binding affinity and selectivity for various inflammatory mediators, pain pathways, or even non-inflammatory targets could uncover new therapeutic applications. This includes, but is not limited to, receptors and signaling molecules implicated in pain sensation and chronic inflammatory states, which are often targets for novel analgesic therapies nih.gov.

Investigation of Alternative Biochemical Pathways Modulated by this compound

Current understanding indicates that this compound exerts its anti-inflammatory effects, at least in part, through the inhibition of cyclo-oxygenase and lipo-oxygenase pathways involved in arachidonic acid metabolism researchgate.net. Future research should delve deeper into other biochemical pathways that this compound might modulate. This could involve comprehensive pathway analysis to identify its influence on key inflammatory cascades such as the NF-kappa B signaling pathway, VEGF signaling pathway, IL-17 signaling pathway, and TNF signaling pathway, all of which are relevant in inflammatory and immune responses genome.jpkegg.jp. Understanding these broader pathway modulations could elucidate this compound's full mechanistic spectrum and identify potential synergistic effects or novel therapeutic indications.

Development of Advanced Synthetic Routes for Scalable Production

The "good potential" of this compound and similar compounds for broad research development necessitates the establishment of advanced and scalable synthetic routes mdpi.com. While the relative ease of synthesis for obtaining new derivatives has been noted for analogous prodrugs, optimizing the synthesis of this compound itself for larger scales is crucial for extensive preclinical and potential clinical investigations mdpi.com. This could involve leveraging modern synthetic methodologies such as flow chemistry, microwave-assisted synthesis, or mechanochemical approaches, which offer benefits in terms of efficiency, yield, and environmental impact rsc.org. Computational retrosynthesis software can also play a vital role in designing robust and efficient synthetic pathways, identifying commercially available starting materials, and exploring diverse chemical transformations synthiaonline.com.

Integration of Omics Data for Systems-Level Understanding of this compound Effects

A systems-level understanding of this compound's effects can be achieved through the integration of various omics datasets, including transcriptomics, proteomics, and metabolomics google.comnih.govresearchgate.net. By analyzing changes in gene expression, protein profiles, and metabolic intermediates in biological systems treated with this compound, researchers can gain a holistic view of its impact. Platforms designed for omics data visualization and analysis can facilitate the identification of key biological processes, pathways, and molecular networks affected by this compound nih.govnih.gov. This approach can generate novel hypotheses regarding its mechanisms of action, identify potential biomarkers of response, and reveal unforeseen therapeutic benefits or interactions google.com.

Application of Advanced Computational Methodologies for Predictive Studies

Advanced computational methodologies are invaluable for accelerating the research and development of this compound. Molecular docking studies have already provided insights into this compound's interaction with enzymes like CYP1A2, suggesting avenues for structural modifications to enhance activity nih.govresearchgate.net. Future applications should expand to include:

Quantitative Structure-Activity Relationship (QSAR) models : To predict the biological activity of new this compound derivatives based on their chemical structures, guiding the rational design of more potent and selective compounds nih.gov.

Molecular Dynamics Simulations : To understand the dynamic interactions of this compound with its targets and how structural changes influence these interactions.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : To predict absorption, distribution, metabolism, and excretion (ADME) properties, optimizing compound design for desired in vivo behavior.

Network Pharmacology : To identify multi-target effects and off-target interactions, providing a comprehensive view of its pharmacological landscape.

These predictive studies can significantly reduce the need for extensive experimental screening, making the drug discovery process more efficient and cost-effective google.com.

Research into this compound as a Chemical Probe for Biological Systems

Given this compound's established anti-inflammatory activity and its direct interaction with COX without metabolic transformation, it holds promise as a chemical probe for dissecting biological systems mdpi.comnih.govgoogle.co.ug. A chemical probe is a small molecule tool that can selectively modulate a specific biological target, allowing researchers to investigate the function of that target in a cellular or in vivo context. Research could focus on:

Target Validation : Using this compound to validate the role of COX or other identified pathways in specific disease models.

Mechanism Elucidation : Employing labeled this compound or its derivatives to trace its distribution and binding in complex biological environments.

Phenotypic Screening : Utilizing this compound as a reference compound in high-throughput screens to identify novel targets or pathways that yield similar anti-inflammatory phenotypes.

Developing this compound as a well-characterized chemical probe could significantly contribute to fundamental biological research, independent of its direct therapeutic application.

Strategic Re-evaluation of this compound's Academic Research Potential

Despite its promising initial findings, studies on this compound have not been continuous over time mdpi.com. A strategic re-evaluation of its academic research potential is warranted. This re-evaluation should highlight its advantages, such as its reported lack of gastric ulcerogenic effects, which is a significant concern with many traditional NSAIDs researchgate.netresearchgate.net. The "good potential" for broad research development, coupled with its direct COX interaction, makes it an attractive candidate for academic exploration into novel anti-inflammatory mechanisms, the development of safer NSAID alternatives, or even as a scaffold for designing compounds with entirely new therapeutic profiles mdpi.comnih.gov. Renewed academic interest could foster collaborative efforts, leveraging advanced technologies and computational tools to fully unlock this compound's potential.

Research Findings Data Table:

The following table summarizes comparative oral activity data for this compound and other NSAIDs in the rat paw carrageenan-induced edema assay, based on ED50 values.

| Compound Name | Oral ED50 (mg/kg) | Reference |

| Piroxicam (B610120) | 0.55 | researchgate.netresearchgate.net |

| This compound | 35.6 | researchgate.netresearchgate.net |

| Diflunisal (B1670566) | 59.6 | researchgate.netresearchgate.net |

| Benoxaprofen (B1668000) | >300 | researchgate.netresearchgate.net |

| Tolmetin (B1215870) Sodium | >300 | researchgate.netresearchgate.net |

| Sulindac (B1681787) | >300 | researchgate.netresearchgate.net |

| Zomepirac Sodium | Inactive | researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate Orpanoxin’s mechanism of action in preclinical models?

- Methodological Answer : Begin with target-binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to confirm direct interactions . Validate functional effects using knockdown/knockout models of the proposed target and assess phenotypic rescue with this compound. Include dose-response curves and control compounds to rule off-target effects. Reproducibility requires full documentation of protocols, including buffer conditions and equipment settings, per NIH guidelines for preclinical studies .

Q. Which in vitro and in vivo models are best suited for evaluating this compound’s pharmacokinetic and pharmacodynamic properties?

- Methodological Answer : Use human-derived cell lines (e.g., primary hepatocytes for metabolism studies) to assess absorption and toxicity profiles. For in vivo models, select species with homologous metabolic pathways (e.g., murine models) and employ microdialysis or LC-MS/MS for plasma concentration monitoring. Ensure alignment between model selection and the disease pathophysiology under investigation .

Q. How can researchers address variability in this compound’s efficacy across different experimental setups?

- Methodological Answer : Standardize protocols using reference compounds and inter-laboratory calibration. Perform power analyses during experimental design to ensure adequate sample sizes. Document environmental variables (e.g., temperature, humidity) and batch-specific reagent details. Cross-validate findings using orthogonal assays (e.g., Western blot vs. ELISA for protein quantification) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported efficacy between 2D cell cultures and 3D organoid models?

- Methodological Answer : Conduct comparative transcriptomic profiling (RNA-seq) to identify microenvironment-specific signaling pathways. Use agent-based modeling to simulate drug diffusion gradients in 3D systems. Validate discrepancies with live-cell imaging to track real-time drug penetration and target engagement . Apply FINER criteria to refine hypotheses, ensuring questions are feasible and novel .

Q. How should multi-omics datasets be integrated to characterize this compound’s off-target effects systematically?

- Methodological Answer : Combine proteomics (mass spectrometry), metabolomics (NMR), and single-cell RNA-seq via network pharmacology tools (e.g., Cytoscape). Use pathway enrichment analysis (Gene Ontology, KEGG) to prioritize high-impact off-target pathways. Validate computationally predicted interactions with CRISPR-Cas9 screens or thermal proteome profiling .

Q. What translational frameworks mitigate risks when extrapolating this compound’s preclinical data to clinical trials?

- Methodological Answer : Adopt the PICO framework to define clinical populations, interventions, comparators, and outcomes. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Incorporate biomarker-driven stratification in trial design (e.g., genetic markers of target expression). Reference preclinical checklist compliance (e.g., ARRIVE guidelines) to enhance reproducibility .

Methodological Considerations for Data Reporting

- Reproducibility : Provide raw data, code, and detailed protocols in supplementary materials, adhering to journal-specific guidelines for compound characterization .

- Contradiction Analysis : Use Bland-Altman plots for inter-assay variability assessment and meta-regression to contextualize conflicting results within literature .

- Ethical Compliance : For human-derived samples, detail IRB approvals and informed consent processes per NIH standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.